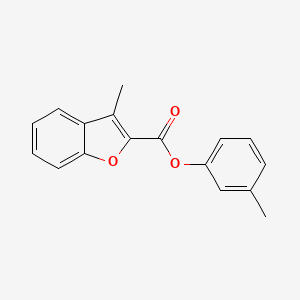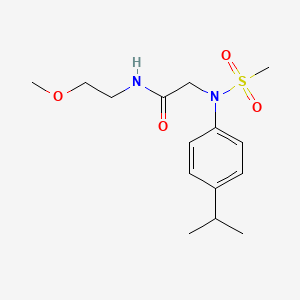
N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In
作用機序
Compound A exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A reduces inflammation and pain. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer activities, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate various biochemical and physiological processes. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
実験室実験の利点と制限
One of the main advantages of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be used to optimize its pharmacological properties.
However, one of the limitations of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, its potent pharmacological activity can also make it difficult to distinguish between its specific effects and non-specific effects.
将来の方向性
There are several future directions for research on N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A. One potential direction is to further explore its anti-cancer activity and its potential use as a chemotherapeutic agent. Another potential direction is to investigate its potential as a neuroprotective agent, as it has been shown to modulate various signaling pathways that are involved in neuronal function. Additionally, further optimization of its chemical structure may lead to the development of more potent and selective N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamides with improved pharmacological properties.
合成法
Compound A can be synthesized by reacting N-(4-isopropylphenyl)glycine with methylsulfonyl chloride, followed by reaction with 2-methoxyethylamine. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)13-5-7-14(8-6-13)17(22(4,19)20)11-15(18)16-9-10-21-3/h5-8,12H,9-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGIGGPSQQAFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)
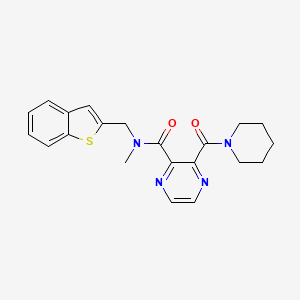
![1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4891893.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
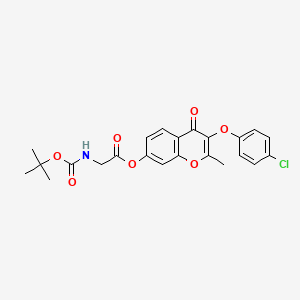
![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)
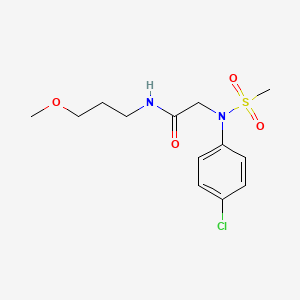
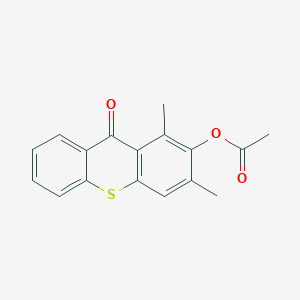
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
